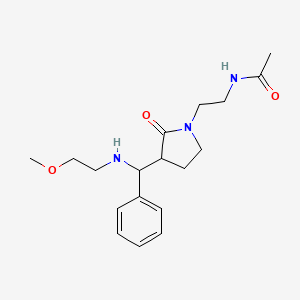

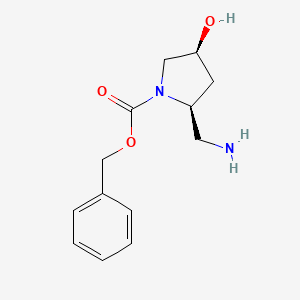

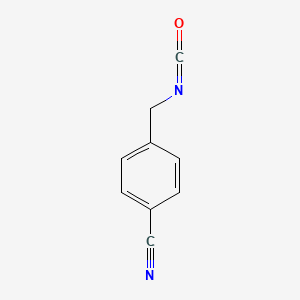

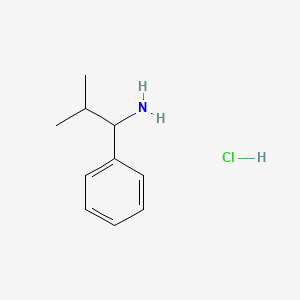

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as BAHPC, is an amino acid-based derivative of pyrrolidine carboxylic acid. It is a chiral molecule, meaning that it exists in two different forms, depending on the orientation of the two substituents. BAHPC has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Applications and Methodologies

Synthons for Medicinal Chemistry : Derivatives of 4-fluoropyrrolidine are highlighted for their medicinal chemistry applications, notably as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized by double fluorination, serve as valuable synthons for creating a range of medicinal intermediates. This demonstrates the compound's relevance in simplifying synthetic pathways to medicinally significant derivatives (Singh & Umemoto, 2011).

GABA-uptake Inhibitors : Compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as inhibitors of GABA transport proteins, indicating their potential in neuroscience research. These derivatives showcase the utility of the compound in synthesizing bioactive molecules that can modulate neurotransmitter levels (Zhao et al., 2005).

Asymmetric Catalysis : Chiral Mn-aminopyridine complexes are used for benzylic C−H oxidation, where derivatives of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine play a role in achieving high enantioselectivity. This highlights the compound's application in asymmetric synthesis, crucial for creating enantiomerically pure pharmaceuticals (Talsi et al., 2017).

Derivatization Reagents for Analytical Chemistry : Certain pyrrolidine derivatives act as selective and sensitive derivatization agents for carboxylic acids and amines, improving the detectability of these functional groups in high-performance liquid chromatography (HPLC) analyses. This application underscores the compound's utility in enhancing analytical methodologies (Morita & Konishi, 2002).

Biomedical Research Applications

Antioxidant Potential : Spin-labeled amides of trolox (an analog of vitamin E) derived from 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl indicate the compound's role in synthesizing molecules with antioxidant properties. These derivatives are promising for applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

ACE Inhibitors : Novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, highlighting their potential in treating cardiovascular diseases. This research illustrates the compound's relevance in developing new therapeutic agents (Addla et al., 2013).

properties

IUPAC Name |

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676901 |

Source

|

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

1229421-27-5 |

Source

|

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)